![molecular formula C34H54O11S2-2 B14271184 [(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate CAS No. 131010-93-0](/img/structure/B14271184.png)
[(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[182102,1803,1606,1507,12]tricosan-10-yl] sulfate” is a complex organic molecule with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the hexacyclic core, introduction of the sulfonate group, and attachment of the cyclopropyl moiety. Typical reaction conditions may include:
Formation of the hexacyclic core: This step might involve cyclization reactions using catalysts and specific temperature and pressure conditions.
Introduction of the sulfonate group: This could be achieved through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the cyclopropyl moiety: This step may involve cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions for industrial-scale production.
Purification processes: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound may undergo various chemical reactions, including:
Oxidation: The sulfonate group could be oxidized to form sulfonic acids or other derivatives.
Reduction: Reduction reactions might target the cyclopropyl moiety or other functional groups.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under various conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example:
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Reduced forms of the cyclopropyl moiety or other functional groups.
Substitution: Substituted derivatives at the sulfonate group or other reactive sites.
Applications De Recherche Scientifique
This compound could have various scientific research applications, including:
Chemistry: Studying its unique structure and reactivity, developing new synthetic methods, and exploring its potential as a building block for more complex molecules.
Biology: Investigating its biological activity, potential as a drug candidate, and interactions with biological macromolecules.
Medicine: Exploring its potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilizing its unique properties in materials science, catalysis, or as a specialty chemical in various industrial processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity and affecting biological pathways.
Interacting with cellular membranes: Altering membrane properties and affecting cellular functions.
Generating reactive intermediates: Leading to downstream effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate: A similar compound with slight variations in the functional groups or stereochemistry.
[(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] phosphate: A compound with a phosphate group instead of a sulfate group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, stereochemistry, and overall structure
Propriétés
Numéro CAS |
131010-93-0 |
|---|---|
Formule moléculaire |
C34H54O11S2-2 |
Poids moléculaire |
702.9 g/mol |
Nom IUPAC |
[(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate |
InChI |
InChI=1S/C34H56O11S2/c1-8-12-34-41-26-15-24-22-10-9-21-14-25(43-46(35,36)37)27(44-47(38,39)40)17-31(21,6)23(22)11-13-30(24,5)29(26)32(7,45-34)28(42-34)18-33(19(2)3)16-20(33)4/h19-29H,8-18H2,1-7H3,(H,35,36,37)(H,38,39,40)/p-2/t20?,21-,22?,23?,24-,25-,26-,27-,28+,29?,30-,31-,32+,33?,34?/m0/s1 |
Clé InChI |
DQHPCRQHRHUZAY-LQUUDOKISA-L |
SMILES isomérique |
CCCC12O[C@H]3C[C@H]4C5CC[C@H]6C[C@@H]([C@H](C[C@@]6(C5CC[C@@]4(C3[C@](O1)([C@H](O2)CC7(CC7C)C(C)C)C)C)C)OS(=O)(=O)[O-])OS(=O)(=O)[O-] |
SMILES canonique |
CCCC12OC3CC4C5CCC6CC(C(CC6(C5CCC4(C3C(O1)(C(O2)CC7(CC7C)C(C)C)C)C)C)OS(=O)(=O)[O-])OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


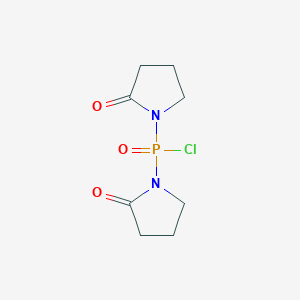
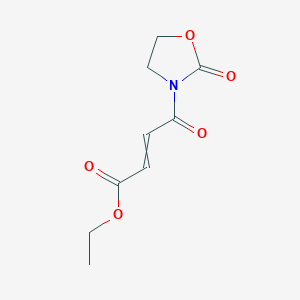
![[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(triethenylsilane)](/img/structure/B14271111.png)
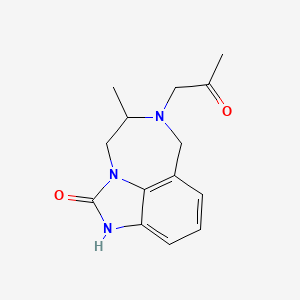
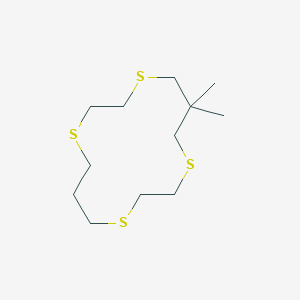
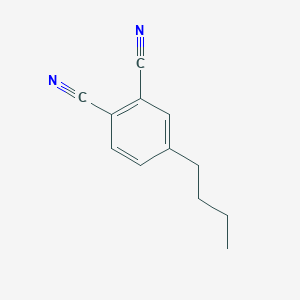
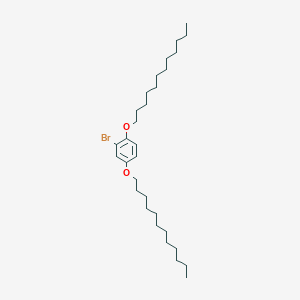
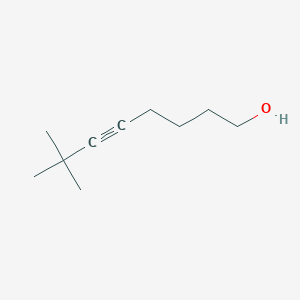
![2,2'-{Sulfanediylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14271144.png)
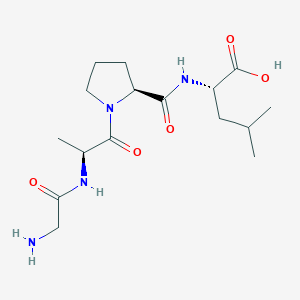
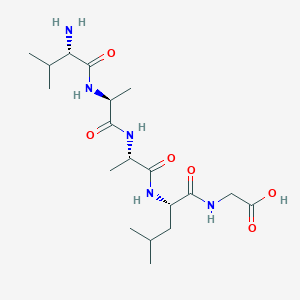
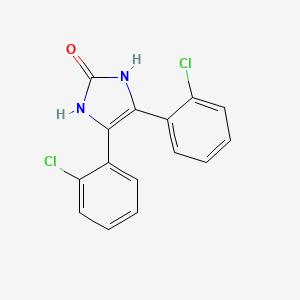
![Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide](/img/structure/B14271171.png)
![3-Oxo-N-propyl-1,4-diazaspiro[4.5]dec-1-ene-2-carboxamide](/img/structure/B14271178.png)
